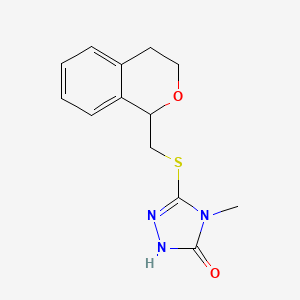
N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide, also known as TAK-242, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. TAK-242 was first discovered by Takeda Pharmaceutical Company Limited and has since been extensively researched for its ability to modulate the immune response and reduce inflammation.
Mécanisme D'action
N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide works by binding to the intracellular domain of TLR4, preventing its activation and downstream signaling. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and chemokines, as well as a reduction in the recruitment of immune cells to the site of inflammation. This mechanism of action has been shown to be effective in reducing inflammation and improving outcomes in a variety of disease models.
Biochemical and Physiological Effects:
In addition to its effects on inflammation and immune response, this compound has been shown to have a variety of other biochemical and physiological effects. These include the inhibition of platelet activation, the modulation of glucose metabolism, and the regulation of lipid metabolism. These effects have been studied in a variety of disease models and may have potential therapeutic applications in a range of conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide for lab experiments is its specificity and potency. This compound has been shown to have a high degree of selectivity for TLR4 and is able to inhibit its activation at very low concentrations. This makes it a valuable tool for studying the role of TLR4 in a variety of disease models. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide. One area of focus is the development of more potent and selective TLR4 inhibitors, which may have even greater therapeutic potential. Another area of research is the exploration of the effects of this compound on other immune receptors and signaling pathways, which may provide insights into new therapeutic targets. Finally, there is also interest in studying the potential use of this compound in combination with other drugs or therapies, in order to enhance its efficacy and expand its therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide involves the reaction of 1-tert-butyl-4-chloropyrazole with 3,4-dihydro-1H-isochromen-1-one in the presence of a base and a palladium catalyst. The resulting product is then treated with acetic anhydride and triethylamine to form the final compound, this compound.
Applications De Recherche Scientifique
N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide has been extensively studied for its potential therapeutic applications in a variety of diseases and conditions. One of the main areas of research has been in the field of inflammation and immune response modulation. This compound has been shown to inhibit the activation of toll-like receptor 4 (TLR4), a key mediator of inflammation and immune response. This inhibition has been shown to reduce inflammation and improve outcomes in a variety of disease models, including sepsis, acute lung injury, and rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-18(2,3)21-12-14(11-19-21)20-17(22)10-16-15-7-5-4-6-13(15)8-9-23-16/h4-7,11-12,16H,8-10H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKDWXZRMYGMTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)NC(=O)CC2C3=CC=CC=C3CCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-methylsulfanylcyclohexyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7594381.png)
![2-[(1-Methylsulfonylpiperidin-3-yl)amino]-6-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B7594389.png)






![1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B7594452.png)

![2-Azaspiro[5.5]undec-9-en-2-yl-(4-hydroxythiophen-2-yl)methanone](/img/structure/B7594469.png)
![1-[2-(3,5-Dimethylphenyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7594481.png)